N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide
Description
N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-27-17-8-6-16(7-9-17)18-5-4-14-23(18)20(26)11-10-19(25)22-13-12-21-15(2)24/h6-9,18H,3-5,10-14H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCDROUHVIVKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)CCC(=O)NCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidine derivative.
Acetylation of the amine group: The amine group is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Formation of the final amide bond: This is typically done through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetamidoethyl)-4-[2-(4-methoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide
- N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxopentanamide
Uniqueness
N-(2-acetamidoethyl)-4-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
